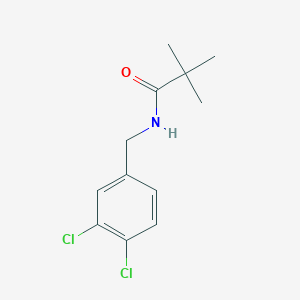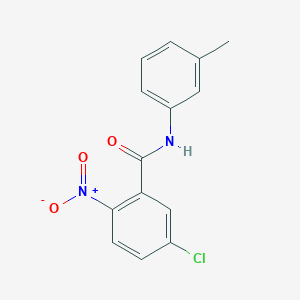![molecular formula C13H17NO5S B5766227 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)
5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. The methoxycarbonyl group is introduced through esterification, and the dimethyl groups are added via alkylation. The amino group is then attached to the thiophene ring through a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced through hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be selected to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
- 5-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl]amino}-5-oxopentanoic acid
Uniqueness
5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-7-8(2)20-12(11(7)13(18)19-3)14-9(15)5-4-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVQEQMIAIMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)


![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![3,4-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B5766201.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-nitro-4,6-diphenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B5766230.png)



